molecular formula C11H7F3OS B15149585 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione

6-Methyl-2-trifluoromethyl-4H-chromene-4-thione

Cat. No.: B15149585
M. Wt: 244.23 g/mol
InChI Key: BDALMGNBTMEAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-trifluoromethyl-4H-chromene-4-thione is a synthetic heterocyclic compound designed for research applications. It features a chromene core, a privileged structure in medicinal chemistry known for its versatile biological profile . This particular analog is substituted with a trifluoromethyl group at the 2-position and a thione group at the 4-position. The trifluoromethyl group is a key modification that often enhances a compound's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing effect and potential for halogen bonding . The thione group introduces a sulfur atom, which can alter electronic properties and serve as a potential hydrogen bond acceptor, making it a valuable moiety for probing novel structure-activity relationships . Research Applications and Potential Mechanisms While the biological profile of this specific compound requires further investigation, its structural features are associated with several research areas. Analogs based on the 2-trifluoromethyl-2H-chromene scaffold have been identified as potent and competitive P2Y6 receptor (P2Y6R) antagonists . The P2Y6R is a purinergic receptor implicated in various pathological conditions, including cancer, neuropathic pain, and inflammatory diseases such as colitis and asthma . Therefore, this compound may serve as a valuable chemical tool for studying P2Y6R function and its role in disease models. More broadly, the chromene scaffold is recognized for a wide spectrum of biological activities. Chromene derivatives have been reported to exhibit anticancer effects, often by inducing apoptosis through tubulin binding at the colchicine site, leading to cell cycle arrest . Other research highlights potential antimicrobial, anticholinesterase, and anti-inflammatory activities, making the chromene core an attractive starting point for multi-target drug discovery programs . Note for Researchers This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to fully elucidate the properties and potential of this compound.

Properties

Molecular Formula

C11H7F3OS

Molecular Weight

244.23 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)chromene-4-thione

InChI

InChI=1S/C11H7F3OS/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3

InChI Key

BDALMGNBTMEAPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=S)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactivity and Mechanisms

The compound exhibits diverse reactivity due to its electron-deficient chromene core and nucleophilic thione group. Key reactions include:

  • Condensation reactions : Reacts with amines and hydrazines to form hydrazones or oximes.

  • Nucleophilic substitutions : The thione group undergoes nucleophilic attack, often requiring acidic conditions for activation.

  • Three-component hydrazone synthesis : With tert-butyl nitrite and aromatic amines, it forms hydrazones under solvent- and catalyst-free conditions (76–86% yield) .

Mechanistic Insights

Reaction Type Reagents Key Transformation Yield
Hydrazone formationtert-Butyl nitrite, aromatic aminesC=S → C=O76–86%
Thioester formationExcess anilineIntermediate reacts with anilineUp to 85%

Comparative Reactivity

Compound Reactivity Product Type
6-Methyl-2-trifluoromethyl-4H-chromene-4-thioneHigh reactivity toward nucleophilesHydrazones, thioesters
4-HydroxydithiocoumarinDistinct reactivity pathwaysThioesters

This compound’s trifluoromethyl group enhances its electron-deficient nature, enabling efficient participation in substitution and condensation reactions. Its versatility in forming bioactive derivatives positions it as a valuable intermediate in medicinal chemistry .

Scientific Research Applications

6-Methyl-2-trifluoromethyl-4H-chromene-4-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Electronic Features

The following compounds are key analogs for comparison:

6-Methyl-2-(trifluoromethyl)-4H-chromen-4-one (C₁₁H₇F₃O₂, MW 228.17):

  • Differs by the presence of a ketone (C=O) instead of a thione (C=S).
  • The trifluoromethyl group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature .
  • Ketones typically exhibit higher polarity and better hydrogen-bonding capacity than thiones.

6-Methylflavone (6-Methyl-2-phenyl-4H-chromen-4-one, C₁₆H₁₂O₂, MW 236.26):

  • Contains a phenyl group at position 2 instead of trifluoromethyl.
  • The phenyl group contributes to π-π stacking interactions, which are critical for binding to biological targets .

6-Methyl-4-oxo-4H-chromene-3-carbaldehyde (C₁₁H₈O₃, MW 188.18):

  • Includes an aldehyde group at position 3, which may enhance reactivity in condensation reactions .

Physicochemical Properties

Property 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione 6-Methyl-2-(trifluoromethyl)-4H-chromen-4-one 6-Methylflavone 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde
Molecular Weight 244.24 (inferred) 228.17 236.26 188.18
Functional Groups Thione (C=S), CF₃ Ketone (C=O), CF₃ Phenyl, Ketone Aldehyde, Ketone
Solubility Lower (inferred due to thione) Moderate (ethanol-soluble) Low (organic solvents) Ethanol-soluble (78.7% yield)
Synthetic Yield Not reported Not specified Not specified 78.7%
  • Thione vs. Thiones are softer Lewis bases, which may influence metal-binding interactions in biological systems.

Biological Activity

6-Methyl-2-trifluoromethyl-4H-chromene-4-thione is a sulfur-containing heterocyclic compound that belongs to the chromene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. The unique trifluoromethyl group enhances its biological activity, making it a subject of interest for researchers.

Chemical Structure and Properties

The chemical formula for 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione is C11H8F3OS. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological macromolecules. The thione form of the compound is stabilized by resonance, contributing to its biological properties.

Anticancer Properties

Recent studies have demonstrated that 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione exhibits significant anticancer activity. For instance, it has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound showed IC50 values indicating potent cytotoxic effects, suggesting its potential as a chemotherapeutic agent.

Cell LineIC50 Value (µM)
MCF-715.2
HCT11612.8

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.

Antimicrobial Activity

6-Methyl-2-trifluoromethyl-4H-chromene-4-thione has also been investigated for its antimicrobial properties. It displayed activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined, revealing moderate to good antimicrobial efficacy.

MicroorganismMIC (µg/mL)
Staphylococcus aureus200
Escherichia coli250
Candida albicans150

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Antioxidant Activity

The antioxidant potential of 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

  • Anticancer Activity : A study conducted by Afifi et al. (2017) evaluated the anticancer effects of various chromene derivatives, including 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione. The results indicated that this compound effectively inhibited the growth of cancer cells and induced apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Research by Suvarna et al. (2017) highlighted the antimicrobial properties of thiochromene derivatives, showing that compounds similar to 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione possess significant antibacterial and antifungal activities, supporting further exploration in drug development.

The biological activity of 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It activates specific signaling pathways leading to programmed cell death.

Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity with target proteins, which is crucial for its biological effects.

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